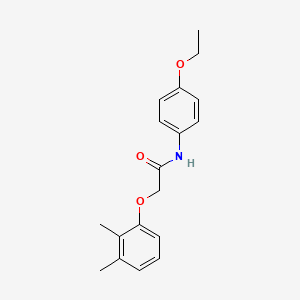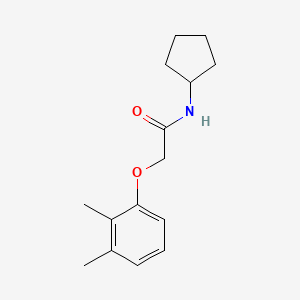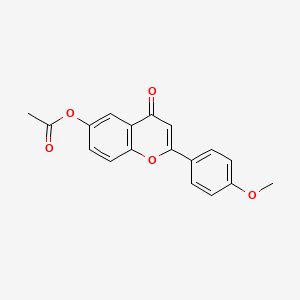![molecular formula C12H10N4O B5536373 5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)
5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including 5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, involves complex chemical processes that often require hybrid catalysts to achieve desired outcomes. A literature review reveals the importance of hybrid catalysts in the synthesis of such compounds. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, which are employed for the development of substituted derivatives through one-pot multicomponent reactions. The synthesis pathways and the role of hybrid catalysts have been extensively studied, emphasizing their efficiency and environmental friendliness in facilitating the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds (Parmar, Vala, & Patel, 2023).
Molecular Structure Analysis
The molecular structure of 5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is characterized by its fused ring system, which closely resembles that of purines. This resemblance to purines is crucial for its potential therapeutic applications, as it allows the compound to interact with biological targets in a manner similar to natural purine bases. Studies focusing on the structural aspects of these compounds underline their synthetic versatility and potential as building blocks for developing drug-like candidates with a broad range of medicinal properties.
Chemical Reactions and Properties
Chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse and include various substitutions, additions, and cyclization reactions. The reactivity of these compounds makes them valuable building blocks for the synthesis of heterocyclic compounds, including dyes and various classes of heterocycles. The unique reactivity of these compounds under mild reaction conditions highlights their significance in synthetic organic chemistry and their potential for generating a wide range of functional molecules (Gomaa & Ali, 2020).
Applications De Recherche Scientifique
Anti-Inflammatory Properties
5-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and its derivatives have been explored for their potential anti-inflammatory properties. Studies have shown that certain derivatives exhibit significant anti-inflammatory effects with minimal ulcerogenic activity. For instance, El-Tombary (2013) synthesized pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, finding that some compounds, such as 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, showed comparable activity to indomethacin, a reference drug, with minimal ulcerogenic effects (El-Tombary, 2013).
Antimicrobial and Antifungal Activities
Several studies have reported the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for antimicrobial and antifungal activities. For example, El-sayed et al. (2017) synthesized 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and found that some compounds exhibited moderate to outstanding antimicrobial activity against various bacterial and fungal strains (El-sayed et al., 2017). Additionally, Wang et al. (2004) synthesized 6-alkylamino-3-alkylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, some of which exhibited good fungicidal activity (Wang et al., 2004).
Anticancer Properties
The compounds derived from 5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have also been investigated for their potential anticancer properties. A study by Abdellatif et al. (2014) synthesized various derivatives and evaluated their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, discovering that almost all tested compounds revealed antitumor activity. Particularly, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one showed the most potent inhibitory activity (Abdellatif et al., 2014).
Corrosion Inhibition
In addition to biomedical applications, derivatives of 5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been studied for their potential in industrial applications, particularly in corrosion inhibition. Abdel Hameed et al. (2020) researched the corrosion inhibition performance of certain derivatives, finding that they effectively inhibited corrosion in steel surfaces, with efficiency increasing at higher inhibitor concentrations (Abdel Hameed et al., 2020).
Orientations Futures
The development of new drugs and therapies often involves the synthesis and study of novel chemical compounds. Pyrazolo[3,4-d]pyrimidine derivatives, such as “5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one”, could potentially be explored for their therapeutic potential in the future .
Propriétés
IUPAC Name |
5-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-15-8-13-11-10(12(15)17)7-14-16(11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGGUOUTFBULGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)
![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)



![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)
![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)

![2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5536358.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)